2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid
Overview
Description
2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both a piperidine and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives have been found to exhibit a wide range of biological activities . They are known to interact with various targets, including enzymes and receptors, which play crucial roles in numerous biological processes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the structure of the compound and the nature of its target.
Biochemical Pathways
Given the broad biological activity of pyrimidine derivatives, it’s likely that multiple pathways could be affected . These could include pathways related to cell proliferation, inflammation, and other physiological processes .
Result of Action
Given the broad biological activity of pyrimidine derivatives, the compound could potentially have various effects at the molecular and cellular level . These could include modulation of enzyme activity, alteration of receptor function, and changes in cell signaling pathways .
Biochemical Analysis
Biochemical Properties
2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The interaction between this compound and these kinases can lead to the modulation of signaling pathways that are critical for cellular processes . Additionally, this compound may bind to specific receptors on the cell surface, altering their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby influencing their activity and downstream effects . For instance, the binding of this compound to a kinase may inhibit its activity, leading to a decrease in the phosphorylation of target proteins . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, such as prolonged inhibition of certain signaling pathways . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall activity and efficacy of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 3-aminopiperidine with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminopiperidin-1-yl)pyrimidine-4-carboxylic acid
- 2-(3-Aminopiperidin-1-yl)pyrimidine-6-carboxylic acid
- 2-(3-Aminopiperidin-1-yl)pyridine-5-carboxylic acid
Uniqueness
2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-8-2-1-3-14(6-8)10-12-4-7(5-13-10)9(15)16/h4-5,8H,1-3,6,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCOVYTMSAQNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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